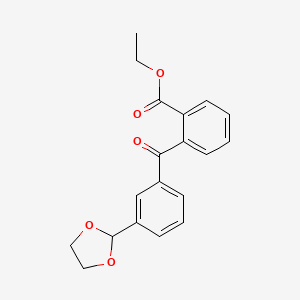
5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxyphenylacetic acid is a chemical compound that is white to cream to yellow in color and can take the form of crystals, powder, or crystalline powder . It’s an organic compound that belongs to the class of benzenoids, specifically phenoxy compounds .
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid”, a related compound, 2,5-dimethoxyphenethylamine, can be synthesized through a series of reactions involving 1,4-dimethoxybenzene and chloracetyl chloride .
Molecular Structure Analysis
The molecular structure of a similar compound, 2,5-Dimethoxyphenylacetic acid, is represented by the formula C10H12O4 . The structure can also be represented by the SMILES string: COC1=CC=C (OC)C (CC (O)=O)=C1 .
Physical And Chemical Properties Analysis
2,5-Dimethoxyphenylacetic acid has a melting point of 121.0-128.0°C . It has a molecular weight of 196.2 . The density is approximately 1.2 g/cm^3 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid and its derivatives have been explored in various chemical syntheses. For instance, Kucerovy et al. (1997) described the synthesis of a related compound for potential applications in treating hyperproliferative and inflammatory disorders and cancer. This process involves a series of reactions starting from commercially available compounds and results in a product of high purity (Kucerovy et al., 1997). Similarly, Ghulam et al. (2007) synthesized 3,5-Dimethoxyhomophthalic acid from 3,5-dimethoxycinnamic acid, demonstrating its potential use in creating biologically active isocoumarins (Ghulam et al., 2007).
Biological and Medicinal Research
In the field of biology and medicine, derivatives of 5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid show promise. For example, Whitehead et al. (2021) identified metabolites synthesized in browning adipocytes, including 3-methyl-2-oxovaleric acid, suggesting a role in systemic metabolism and energy expenditure (Whitehead et al., 2021). Moreover, Al-Wahaibi et al. (2021) evaluated the antimicrobial and anti-proliferative activities of certain derivatives, highlighting their potential in pharmaceutical research (Al-Wahaibi et al., 2021).
Pharmaceutical and Drug Development
The relevance of these compounds extends to pharmaceutical and drug development. Ye et al. (2017) conducted a study on β-oxidation resistant indole-based antagonists, demonstrating the significance of 5-oxovaleric acid derivatives in developing anti-inflammatory drugs (Ye et al., 2017). Additionally, Liu et al. (2004) synthesized novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, revealing their potential fungicidal and insecticidal activities (Liu et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-9(7-14(16)17)6-12(15)11-8-10(18-2)4-5-13(11)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSLRWYRLAGZJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=C(C=CC(=C1)OC)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














